molecular formula C20H19N3O2S B2710048 (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2035023-03-9

(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No.: B2710048
CAS No.: 2035023-03-9
M. Wt: 365.45
InChI Key: IVZHSEDMBVHEOP-MDZDMXLPSA-N
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Description

The compound (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one is a quinazolinone derivative featuring a piperidine ring substituted at position 3 with a thiophene-linked acryloyl group. Quinazolinones are heterocyclic scaffolds known for their broad pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties . The structural uniqueness of this compound lies in the integration of a piperidine moiety and thiophene-based acryloyl chain, which may enhance solubility, bioavailability, and target binding compared to simpler quinazolinone derivatives .

Properties

IUPAC Name

3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-3-yl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c24-19(10-9-16-6-4-12-26-16)22-11-3-5-15(13-22)23-14-21-18-8-2-1-7-17(18)20(23)25/h1-2,4,6-10,12,14-15H,3,5,11,13H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZHSEDMBVHEOP-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=CC=CS2)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C/C2=CC=CS2)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: Starting from anthranilic acid, the quinazolinone core can be synthesized through cyclization reactions.

    Piperidine Ring Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Thiophene Moiety Addition: The thiophene group can be attached through a Heck reaction or similar cross-coupling reactions.

    Final Coupling: The final step involves the coupling of the acrylate moiety with the piperidine-quinazolinone intermediate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety.

    Reduction: Reduction reactions could target the carbonyl group in the quinazolinone core.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions might include the use of bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one serves as a versatile building block for developing more complex molecules. Its unique structure allows chemists to explore new chemical reactions and synthesize novel materials.

Biology

This compound can be utilized as a probe in biochemical assays to investigate interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it valuable for studying biological processes.

Medicine

The therapeutic potential of this compound is noteworthy. Preliminary studies suggest its efficacy in targeting specific molecular pathways involved in inflammation, cancer progression, and microbial infections. The compound’s mechanism of action may involve modulation of enzyme activity or receptor interactions .

Case Study 1: Anticancer Activity

Research has indicated that derivatives of quinazolinones exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound showed promising results against various cancer cell lines through apoptosis induction mechanisms .

Case Study 2: Antimicrobial Properties

A related compound was evaluated for its antimicrobial activity against several bacterial strains. The findings revealed that the compound effectively inhibited bacterial growth, suggesting potential applications in developing new antibiotics .

In industry, this compound can be explored for its unique electronic and optical properties, making it suitable for applications in electronics and photonics. Its structural features allow for the development of advanced materials that may enhance device performance in these fields .

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an anticancer agent, it might inhibit specific enzymes or signaling pathways involved in cell proliferation. Molecular targets could include kinases, receptors, or DNA.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Quinazolinones

Substituent Variations and Core Modifications

The following table summarizes key structural differences and synthetic outcomes for related quinazolinones:

Compound Name (Reference) Substituents/Modifications Molecular Formula (HRMS) Yield (%) Melting Point (°C) Key Features
Target Compound 3-(Piperidin-3-yl) with thiophene acryloyl Not explicitly reported N/A N/A Piperidine enhances basicity; thiophene confers π-π stacking potential
(E)-2-(3-(Thiophen-2-yl)acryloyl)quinazolin-4(3H)-one (7a) 2-position acryloyl with thiophene C₁₆H₁₂N₂O₄S [M+H]+: 297.0870 ~73* Not reported Simpler structure; lacks piperidine
(E)-2-(3-(Benzo[b]thiophen-3-yl)acryloyl)quinazolin-4(3H)-one (8b) 2-position acryloyl with benzo[b]thiophene Not reported 61.2 196–198 Bulkier aromatic group; may improve lipophilicity
(E)-7-chloro-2-(3-(thiazol-2-yl)acryloyl)quinazolin-4(3H)-one (17b) 2-position acryloyl with thiazole; Cl at position 7 C₁₄H₇Cl₂N₃O₂S [M+H]+: 351.9709 36.4 205–207 Halogenation increases electrophilicity; thiazole adds hydrogen-bonding
(E)-3-(3-Carboxyphenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one (2) 3-carboxyphenyl; 4-cyanostyryl at position 2 Not reported Not reported Not reported Carboxy group enhances solubility; styryl moiety may improve membrane permeation

*Calculated from starting material (50 mg → 59 mg).

Key Observations:
  • Substitution Position : The target compound’s substituent at position 3 distinguishes it from most analogs (e.g., 7a, 8b), which are substituted at position 2. This positional shift may alter steric interactions and binding affinity .
  • Piperidine vs.
  • Thiophene vs. Thiazole/Other Heterocycles : Thiophene’s sulfur atom contributes to electron-rich aromatic systems, whereas thiazole (17b) or furan (6b) substituents may enhance hydrogen-bonding or metabolic stability .

Physicochemical Properties

  • Molecular Weight and Polarity: The piperidine-thiophene acryloyl group increases molecular weight compared to 7a (MW ~296 vs.
  • Melting Points: Derivatives with halogenation (e.g., 17b, mp 205–207°C) or bulky substituents (8b, mp 196–198°C) exhibit higher melting points than non-halogenated analogs, suggesting stronger crystal lattice interactions .

Biological Activity

(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, combines a quinazolinone core with a thiophene moiety and a piperidine ring, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C₁₇H₁₆N₄O₂S
  • Molecular Weight : 340.4 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Kinase Inhibition : The quinazoline core is known to interact with various kinases, potentially inhibiting their activity. This inhibition can lead to the modulation of signaling pathways involved in cell proliferation and survival.
  • Binding Affinity : The thiophene ring enhances binding affinity through π-π interactions with aromatic amino acids in target proteins, while the piperidine ring may facilitate additional interactions through hydrogen bonding with polar residues.

Anticancer Activity

Research has demonstrated that derivatives of quinazolinones exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro studies have shown that compounds similar to this compound exhibit cytotoxicity against human non-small cell lung cancer cells (HCC827) and breast cancer cells (MCF-7). The mechanism involves the inhibition of key signaling pathways such as PI3K .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored:

  • Studies indicate that quinazolinone derivatives possess antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and MRSA, with minimum inhibitory concentrations (MICs) reported as low as 0.98 µg/mL .

Antioxidant Activity

The antioxidant properties of quinazolinones are notable, as they can neutralize reactive oxygen species (ROS), which are implicated in various diseases including cancer. This activity is crucial for developing new therapeutic agents that can mitigate oxidative stress .

Case Studies

  • Antiproliferative Effects : A study involving several quinazolinone derivatives revealed that modifications at specific positions significantly influenced their antiproliferative activity. Compounds were tested on multiple cancer cell lines, showing variable sensitivity based on structural differences .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial effects of related compounds against various pathogens, demonstrating significant inhibition against both bacterial and fungal strains. The study highlighted the need for further exploration into structure-activity relationships to optimize efficacy .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReferences
AnticancerHCC827, MCF-7Significant antiproliferative activity
AntimicrobialStaphylococcus aureus, MRSAMIC = 0.98 µg/mL
AntioxidantVarious ROSNeutralization of oxidative stress

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimized for preparing quinazolin-4(3H)-one derivatives like (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one?

  • Methodological Answer : Key approaches include microwave-assisted synthesis, which reduces reaction times by 50–70% compared to conventional heating while improving yields (e.g., 85–92% vs. 60–75% under reflux). Microwave conditions (e.g., 150–200 W, 80–120°C) accelerate cyclization and coupling steps. For piperidine-thiophene acryloyl modifications, aza-Wittig reactions using PEG-supported carbodiimides are effective for introducing heterocyclic substituents .
  • Key Data : Microwave synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one achieved 92% yield in 15 minutes vs. 60% in 6 hours via conventional methods .

Q. How are structural and purity profiles of this compound validated in early-stage research?

  • Methodological Answer : Use a combination of 1H/13C NMR (to confirm substituent positions and stereochemistry), HRMS (for molecular ion validation), and HPLC-PDA (purity >95%). For piperidine-thiophene acryloyl moieties, FT-IR can verify acryloyl C=O stretches (~1680 cm⁻¹) and thiophene C-S bonds (~680 cm⁻¹) .

Q. What are standard protocols for initial pharmacological screening of quinazolinone derivatives?

  • Methodological Answer :

  • Anti-inflammatory : COX-1/2 inhibition assays (IC₅₀ determination using colorimetric kits) and carrageenan-induced paw edema in rodents (dose range: 10–100 mg/kg).
  • Anticancer : MTT assays against cell lines (e.g., HeLa, MCF-7) with IC₅₀ values <50 µM considered active.
  • NF-κB/AP-1 inhibition : Luciferase reporter assays in HEK293T cells transfected with NF-κB/AP-1 plasmids .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of thiophene-piperidine-quinazolinone hybrids?

  • Methodological Answer :

  • Piperidine Modifications : Replace the piperidine ring with morpholine (electron-rich) or azepane (flexible) to alter steric/electronic profiles. Evidence shows morpholine derivatives enhance NF-κB inhibition by 30% compared to piperidine analogs .
  • Thiophene Substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at the thiophene 5-position to improve π-stacking with kinase active sites. Docking studies (AutoDock Vina) predict stronger binding to PqsR (-9.2 kcal/mol vs. -7.8 kcal/mol for unsubstituted thiophene) .
  • Quinazolinone Core : Fluorination at position 6 increases metabolic stability (t₁/₂ > 4 hours in microsomal assays) .

Q. How to resolve contradictory biological data across studies (e.g., anti-inflammatory vs. null effects)?

  • Methodological Answer :

  • Assay Validation : Cross-validate in multiple models (e.g., murine RAW264.7 macrophages and human PBMCs) to rule out cell-specific effects.
  • Metabolite Interference : Use LC-MS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to observed discrepancies .
  • Dose-Response Curves : Ensure IC₅₀ calculations span 5–6 log units to avoid false negatives due to narrow testing ranges .

Q. What strategies improve target selectivity for quinazolinone derivatives in kinase inhibition?

  • Methodological Answer :

  • Covalent Binding : Introduce acryloyl groups (as in the compound) to form Michael adducts with cysteine residues in kinases (e.g., EGFR-T790M). Confirm via MALDI-TOF MS of trypsin-digested kinase domains .
  • Allosteric Modulation : Design bulkier substituents (e.g., 3,4-dimethoxyphenyl) to occupy hydrophobic pockets adjacent to ATP-binding sites, reducing off-target effects .

Q. How to assess multi-target effects (e.g., dual COX-2/NF-κB inhibition) in complex disease models?

  • Methodological Answer :

  • Transcriptomic Profiling : RNA-seq of treated cells (e.g., LPS-stimulated macrophages) to identify downregulated pathways (e.g., TNF-α, IL-6).
  • Kinobeads Proteomics : Quantify kinase engagement using broad-spectrum kinase inhibitors as competitors .

Methodological Resources

  • Synthetic Protocols :
    • Microwave-assisted synthesis (Ethos MR, 300 W, 80–120°C) for rapid cyclization .
    • Aza-Wittig reactions with PEG-supported carbodiimides for piperidine coupling .
  • Analytical Workflows :
    • Purity: HPLC-PDA (C18 column, 70:30 MeOH/H₂O, 1 mL/min) .
    • Stereochemistry: NOESY NMR to confirm (E)-configuration of acryloyl groups .

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